REACTION_CXSMILES
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Cl[C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:8][C:5]1[N:4]=[N:3][C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][CH:6]=1
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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ClC=1N=NC(=CC1)C
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Name
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Quantity
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1.42 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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Crude product was purified by flash chromatography on silica-gel
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Type
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ADDITION
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Details
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a mixture of hexane/ethyl acetate (2:1) as eluent
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Name
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Type
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|
Smiles
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CC=1N=NC(=CC1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |